(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine
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Overview
Description
(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride as a base and benzyl chloride as the benzylating agent. The reaction proceeds through nucleophilic substitution, resulting in the formation of the benzylated piperidine intermediate. This intermediate is then reacted with ethylamine under reductive amination conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), benzyl chloride (C7H7Cl)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-piperidin-2-ylmethyl)-methyl-amine
- (1-Benzyl-piperidin-2-ylmethyl)-isopropyl-amine
- (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine
Uniqueness
(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-2-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-16-12-15-10-6-7-11-17(15)13-14-8-4-3-5-9-14/h3-5,8-9,15-16H,2,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVVRSPUGIPISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCCN1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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